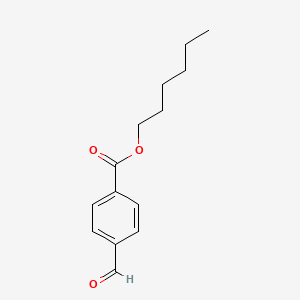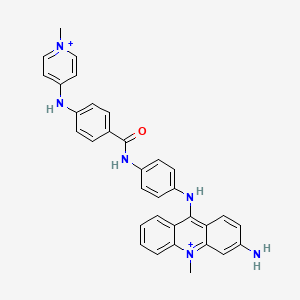
3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium is a complex organic compound with a unique structure that includes an acridinium core, multiple amino groups, and a pyridinium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium typically involves multi-step organic reactions. One common approach starts with the preparation of the acridinium core, followed by the introduction of amino groups and the pyridinium moiety. Key steps may include:
Formation of the Acridinium Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines under controlled conditions.
Attachment of the Pyridinium Moiety: This step often involves nucleophilic substitution reactions where the pyridinium group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyridinium moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium is studied for its potential as a fluorescent probe due to its acridinium core, which can exhibit fluorescence under certain conditions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mecanismo De Acción
The mechanism by which 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium exerts its effects involves interactions with molecular targets such as DNA, proteins, and enzymes. The compound’s structure allows it to intercalate into DNA, inhibit enzyme activity, or bind to specific proteins, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acridinium Derivatives: Compounds with similar acridinium cores but different substituents.
Pyridinium Compounds: Molecules containing the pyridinium moiety with varying functional groups.
Amino-substituted Aromatics: Compounds with amino groups attached to aromatic rings.
Uniqueness
What sets 3-Amino-10-methyl-9-((4-((4-((1-methylpyridinium-4-yl)amino)benzoyl)amino)phenyl)amino)acridinium apart is its combination of an acridinium core with multiple amino groups and a pyridinium moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
113844-56-7 |
|---|---|
Fórmula molecular |
C33H30N6O+2 |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
N-[4-[(3-amino-10-methylacridin-10-ium-9-yl)amino]phenyl]-4-[(1-methylpyridin-1-ium-4-yl)amino]benzamide |
InChI |
InChI=1S/C33H28N6O/c1-38-19-17-27(18-20-38)35-24-10-7-22(8-11-24)33(40)37-26-14-12-25(13-15-26)36-32-28-5-3-4-6-30(28)39(2)31-21-23(34)9-16-29(31)32/h3-21H,1-2H3,(H3,34,36,37,40)/p+2 |
Clave InChI |
QUSKQYORRKZTMK-UHFFFAOYSA-P |
SMILES canónico |
C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=C5C=CC(=CC5=[N+](C6=CC=CC=C64)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



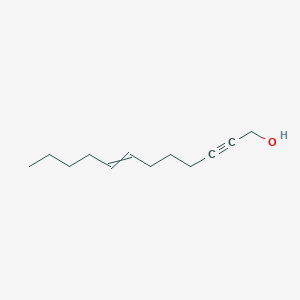
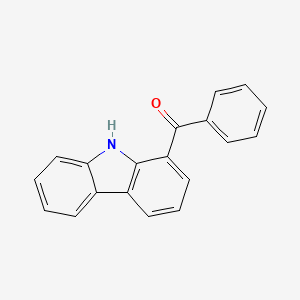
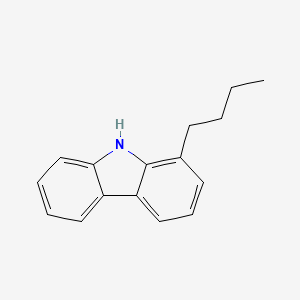

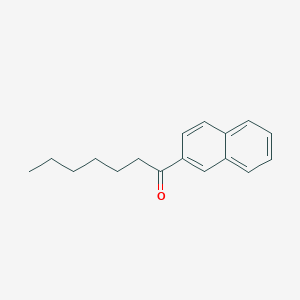
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

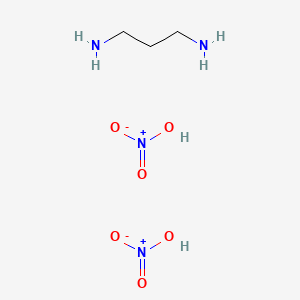
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
